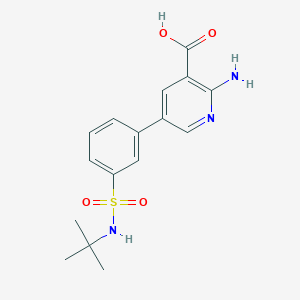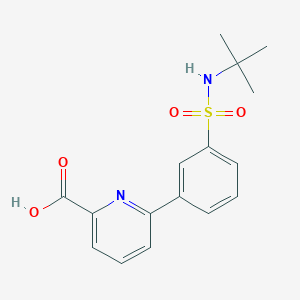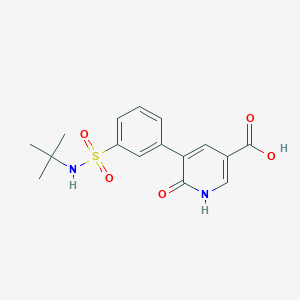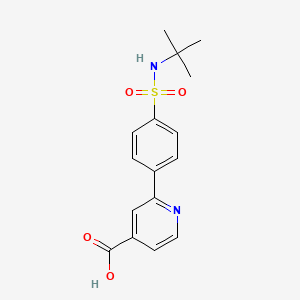
5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid (5-BSA-2M) is an organic compound belonging to the family of nicotinic acid derivatives. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. It is a popular reagent used in organic synthesis and chemical research. 5-BSA-2M has been used in a variety of scientific research applications, including as a fluorescent probe and a substrate for enzyme reactions.
Scientific Research Applications
5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of amines, as a substrate for enzyme reactions, and as a reagent for the synthesis of other organic compounds. It has also been used for the detection of metal ions, and as a catalyst for the synthesis of organic compounds.
Mechanism of Action
5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% acts as a fluorescent probe by forming a fluorescent adduct with amines. This adduct is formed through the reaction between the amine and the sulfonamide moiety of the compound. The reaction results in a shift in the emission wavelength of the compound, which can be used to detect the presence of amines.
Biochemical and Physiological Effects
5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% does not have any known biochemical or physiological effects. It is not known to interact with any biological receptors or enzymes, and is not known to have any toxic effects.
Advantages and Limitations for Lab Experiments
5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is a relatively inexpensive and easy to use reagent, making it ideal for use in laboratory experiments. It is also easy to obtain and store, and is relatively stable in solution. However, it is not suitable for use in the detection of metal ions, and its fluorescence can be quenched by certain compounds.
Future Directions
Due to its versatility, 5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has the potential to be used in a variety of scientific research applications. It could be used in the development of new fluorescent probes, or as a reagent in the synthesis of other organic compounds. It could also be used in the detection of metal ions, or as a catalyst for the synthesis of organic compounds. Additionally, further research could be done to explore the potential applications of 5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% in biochemistry and physiology.
Synthesis Methods
5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is synthesized via a three-step process. The first step involves the conversion of 3-t-butylsulfamoylphenylacetic acid to 3-t-butylsulfamoylphenylacetonitrile, which is then reacted with 2-methoxy-5-methylpyridine to form 5-(3-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95%. The third step involves the isolation of the product by column chromatography.
properties
IUPAC Name |
5-[3-(tert-butylsulfamoyl)phenyl]-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-17(2,3)19-25(22,23)13-7-5-6-11(8-13)12-9-14(16(20)21)15(24-4)18-10-12/h5-10,19H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIJORFLOKJTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395329.png)

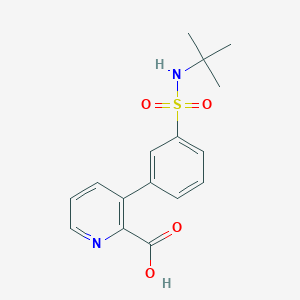
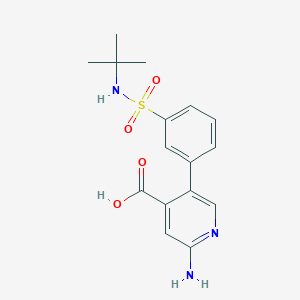
![5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395349.png)

